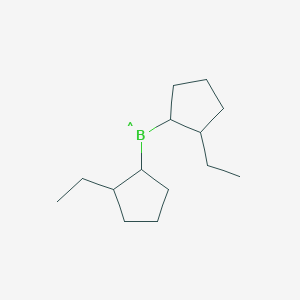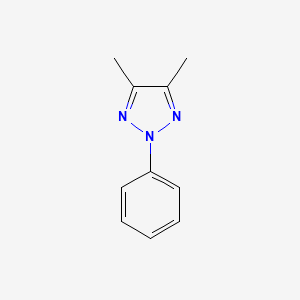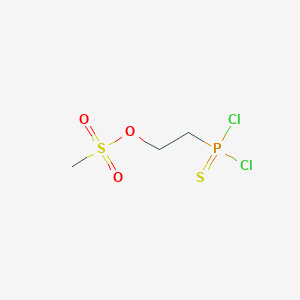![molecular formula C12H11NO2S2 B14617882 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene CAS No. 60431-15-4](/img/structure/B14617882.png)
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitro group, a methyl group, and a phenylsulfanyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene typically involves the nitration of a thiophene derivative followed by the introduction of the phenylsulfanyl group. One common method involves the nitration of 2-methylthiophene using nitric acid and acetic acid to form 2-methyl-3-nitrothiophene. This intermediate is then reacted with a phenylsulfanyl reagent under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: 2-Methyl-3-amino-5-[(phenylsulfanyl)methyl]thiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological targets such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the phenylsulfanyl group can enhance the compound’s binding affinity to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitrothiophene: Lacks the phenylsulfanyl group and has different reactivity and applications.
3-Nitrothiophene: Lacks the methyl and phenylsulfanyl groups, leading to different chemical properties.
2-Methyl-5-[(phenylsulfanyl)methyl]thiophene:
Uniqueness
2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene is unique due to the combination of the nitro, methyl, and phenylsulfanyl groups on the thiophene ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
60431-15-4 |
|---|---|
Formule moléculaire |
C12H11NO2S2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2-methyl-3-nitro-5-(phenylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C12H11NO2S2/c1-9-12(13(14)15)7-11(17-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clé InChI |
SKKHESDUVCLNAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)CSC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)

![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)

![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)





![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)

